3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furyl Ring: The initial step involves the synthesis of the 2-furyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The 4-bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Amide Formation: The final step involves the coupling of the brominated furyl compound with 3-methoxyphenylamine to form the propanamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
- 3-(5-(4-Fluorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
- 3-(5-(4-Methylphenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
853330-85-5 |
---|---|
Molecular Formula |
C20H18BrNO3 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H18BrNO3/c1-24-18-4-2-3-16(13-18)22-20(23)12-10-17-9-11-19(25-17)14-5-7-15(21)8-6-14/h2-9,11,13H,10,12H2,1H3,(H,22,23) |
InChI Key |
BAYBPBNWMADXQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.